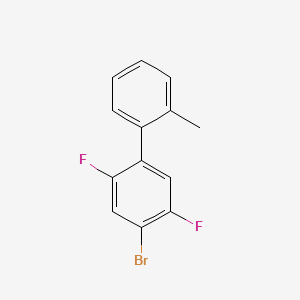
4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 4-bromo-2,5-difluorobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2,5-difluoro-2’-methyl-1,1’-biphenyl.
Applications De Recherche Scientifique
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 2,4-Difluoro-1,1’-biphenyl
- 4-Bromo-4’-methyl-1,1’-biphenyl
Uniqueness
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H9BrF2 |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
1-bromo-2,5-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-4-2-3-5-9(8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |
Clé InChI |
AAOBMXITXIUCNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=C(C=C2F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


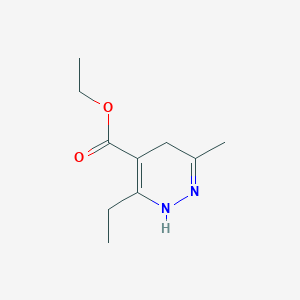
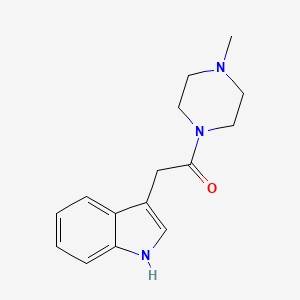

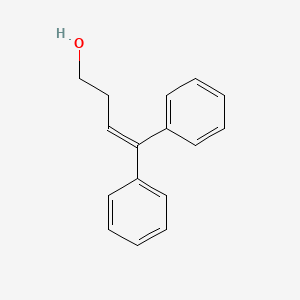
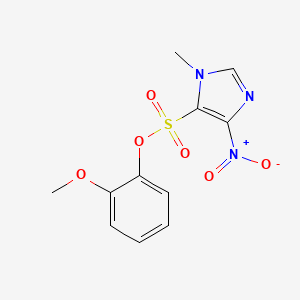
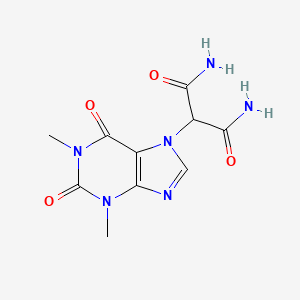
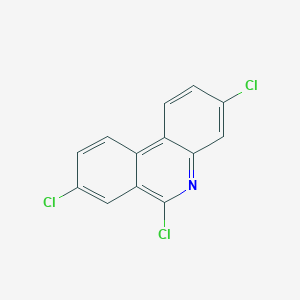


![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
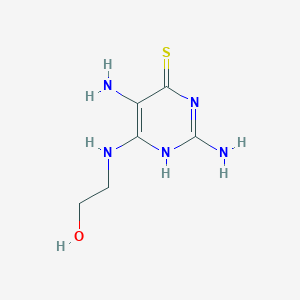
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
